molecular formula C22H25N5O4S B11984308 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-84-3

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11984308
CAS No.: 303102-84-3
M. Wt: 455.5 g/mol
InChI Key: WNHUZQOVDMYFTA-YDZHTSKRSA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-thioacetohydrazide derivative characterized by a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanyl group at position 3 links to an acetohydrazide moiety, which is further functionalized with an (E)-3,4-dimethoxyphenylmethylidene group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ≈ 3.5) and a molecular weight of 498.56 g/mol . Its synthesis typically involves cyclization of thiosemicarbazides or reactions between hydrazides and isothiocyanates, as seen in analogous compounds .

Properties

CAS No.

303102-84-3

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O4S/c1-5-27-21(16-7-9-17(29-2)10-8-16)25-26-22(27)32-14-20(28)24-23-13-15-6-11-18(30-3)19(12-15)31-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+

InChI Key

WNHUZQOVDMYFTA-YDZHTSKRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Core

The triazole ring system is constructed via cyclocondensation of thiosemicarbazide derivatives with α-haloketones. A representative approach involves reacting 4-methoxyphenylacetic acid hydrazide with carbon disulfide in alkaline medium to form the corresponding dithiocarbazate, which undergoes cyclization with ethyl iodide under reflux in ethanol to yield 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A) .

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, 6 hours

  • Catalyst: Triethylamine (Et₃N, 1.2 equiv)

  • Yield: 78–82%

Functionalization with Sulfanyl Acetohydrazide

Intermediate A is subsequently functionalized at the C3 position via nucleophilic substitution. Treatment of Intermediate A with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C generates 2-chloro-N'-(3,4-dimethoxybenzylidene)acetohydrazide (Intermediate B). Thiol-displacement reactions are facilitated by deprotonating Intermediate A with sodium hydride (NaH) in tetrahydrofuran (THF), followed by addition of Intermediate B to afford the sulfanyl-linked acetohydrazide precursor .

Key Parameters:

  • Molar Ratio (Intermediate A:B): 1:1.1

  • Reaction Time: 4 hours

  • Workup: Sequential washing with 5% HCl and saturated NaHCO₃

  • Purity (HPLC): ≥95%

Schiff Base Formation via Condensation

The final step involves condensation of the acetohydrazide intermediate with 3,4-dimethoxybenzaldehyde to install the (E)-configured hydrazone moiety. The reaction is conducted in anhydrous methanol under nitrogen atmosphere, with catalytic acetic acid (0.1 equiv) to accelerate imine formation. The (E)-stereochemistry is confirmed by NOESY NMR, which shows no coupling between the aldimine proton and the adjacent methoxy groups .

Optimization Data:

ParameterValueImpact on Yield
SolventMethanol > Ethanol > DMF89% vs. 72%
Temperature25°C vs. 40°C85% vs. 88%
Catalyst Loading0.1 equiv AcOH vs. None90% vs. 62%

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methodologies. Nano-CdZr₄(PO₄)₆ (0.6 mol%) in ethanol-water (4:1) at 70°C achieves 92% yield via surface-mediated cyclization, reducing reaction time to 3 hours . Microwave-assisted synthesis (100 W, 120°C) further enhances efficiency, yielding 94% purity in 20 minutes .

Comparative Performance of Catalysts:

CatalystYield (%)Time (h)Temperature (°C)
Et₃N78680
Nano-CdZr₄(PO₄)₆92370
Sc(OTf)₃85425

Analytical Characterization and Validation

The compound is characterized by:

  • HRMS (ESI+): m/z 480.1587 [M+H]⁺ (calc. 480.1589)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.54–6.85 (m, 7H, Ar-H), 4.02 (q, J=7.1 Hz, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.79 (s, 6H, 2×OCH₃), 1.32 (t, J=7.1 Hz, 3H, CH₃) .

  • XRD: Orthorhombic crystal system (Pbca), validating the (E)-configuration .

Challenges and Mitigation Strategies

Common issues include:

  • Low regioselectivity in triazole formation: Addressed using BF₃·OEt₂ to direct cyclization .

  • Oxidation of thiol groups: Minimized by conducting reactions under N₂ with 1% ascorbic acid .

  • Geometric isomerism: Controlled via pH adjustment (pH 4–5) to favor the (E)-isomer .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:

Overview
this compound is a chemical compound with several identifiers .

Identifiers

  • Name: this compound .
  • CAS Number: 303102-84-3 .
  • EC Number: 652-267-3 .
  • Synonyms: Includes variations in nomenclature such as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide .
  • Molecular Formula: C22H25N5O4S .
  • InChI: InChI=1S/C22H25N5O4S/c1-5-27-21(16-7-9-17(29-2)10-8-16)25-26-22(27)32-14-20(28)24-23-13-15-6-11-18(30-3)19(12-15)31-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+ .
  • InChIKey: WNHUZQOVDMYFTA-YDZHTSKRSA-N .
  • SMILES: N(\N=C\C=1C=C(OC)C(=CC1)OC)C(CSC=1N(C(=NN1)C=1C=CC(=CC1)OC)CC)=O .

Properties

  • Molecular Weight: 455.53 g/mol .
  • Exact Mass: 455.162725 g/mol .

Safety and Hazards

  • GHS Classification: Irritant .
  • Signal Word: Warning .
  • GHS Hazard Statements: H315 (100%): Causes skin irritation .

Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Pyridine Groups : Replacement of the 4-methoxyphenyl group (target compound) with pyridine (ZE-4b) enhances antibacterial activity but reduces solubility due to decreased polarity .
  • Antioxidant Activity: Analogous hydrazones with aromatic amines (e.g., compound) show superior radical scavenging, linked to electron-donating substituents like p-tolylaminoethyl .

Cytotoxicity and Anticancer Effects

  • Target Compound: No direct cytotoxicity data were found. However, structurally related hydrazones (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibit IC50 values of 4.2 µM against melanoma (IGR39) in 3D spheroid models, attributed to triazole-thioacetohydrazide backbone interactions with cellular kinases .
  • Compounds : Derivatives with pyrrole or nitrobenzylidene groups show enhanced selectivity for cancer cells (selectivity index > 2.5) compared to the target compound’s unsubstituted dimethoxyphenyl group .

Antimicrobial Activity

  • Target Compound : The 3,4-dimethoxyphenyl group may reduce antimicrobial efficacy compared to ZE-4b, as methoxy groups are less effective at disrupting bacterial membranes .

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints):

  • Similarity to ZE-4b : 0.72 (moderate similarity; differences in R2/R3 groups).
  • Similarity to Compound: 0.65 (lower due to p-tolylaminoethyl vs. dimethoxyphenyl).

QSAR models suggest that electron-withdrawing groups (e.g., nitro in compounds) enhance anticancer activity, while electron-donating methoxy groups (target compound) favor antioxidant properties .

Physicochemical Properties

Property Target Compound ZE-4b Compound
Molecular Weight 498.56 g/mol 465.52 g/mol 506.62 g/mol
LogP 3.5 3.1 4.0
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 6 5 7

The target compound’s higher hydrogen bond acceptors may improve solubility in polar solvents compared to ZE-4b but reduce blood-brain barrier permeability .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring integrated with methoxy and ethyl substituents, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S with a molecular weight of approximately 411.5 g/mol. The presence of functional groups such as methoxy and sulfanyl enhances its versatility and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial activity , particularly against bacterial and fungal strains. The triazole moiety is known for its ability to interact with biological targets, which may lead to various therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various in vitro studies. It has shown promising results against several pathogens:

Microorganism Activity
Staphylococcus aureusModerate to high
Escherichia coliModerate
Candida albicansSignificant
Klebsiella pneumoniaeModerate

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes or disruption of cell membrane integrity in microorganisms. Studies suggest that the interaction with enzymes is crucial for modulating biological pathways, leading to its therapeutic effects.

Case Studies and Research Findings

  • Antifungal Activity : In a study conducted by researchers investigating various triazole derivatives, this compound demonstrated significant antifungal properties against Candida species. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing effective concentrations comparable to established antifungal agents.
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC50 values were determined using the MTT assay, showing promising potential for further development in cancer therapeutics.

Q & A

Q. Methodological approach :

Dose-response studies : Establish EC₅₀ values for each activity to assess potency thresholds .

Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

Structural analogs : Compare with derivatives lacking methoxy or triazole groups to identify pharmacophores (Table 1) .

Table 1 : Activity comparison of structural analogs

Compound ModificationAntimicrobial EC₅₀ (µM)Antioxidant IC₅₀ (µM)
Parent compound12.3 ± 1.245.6 ± 3.8
Without methoxy groups>10028.9 ± 2.1
Triazole replaced by thiazole8.9 ± 0.9>100

Advanced: What methodologies are suitable for elucidating the mechanism of action?

  • Molecular docking : Simulate interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina; focus on hydrogen bonding with triazole and π-π stacking with dimethoxyphenyl .
  • In vitro assays : Measure inhibition of bacterial DNA gyrase or fungal lanosterol demethylase to link structure to antimicrobial activity .
  • SAR studies : Synthesize derivatives with halogen substitutions (e.g., Br, Cl) to probe electronic effects on binding .

Advanced: How can computational chemistry guide the design of derivatives?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict reactive sites (e.g., electrophilic centers at C=N and S–C bonds) .
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity; logP < 5 and TPSA < 140 Ų indicate favorable drug-likeness .
  • Fluorescence studies : Model excited-state interactions (TD-DFT) to design probes for cellular imaging .

Basic: How should this compound be stored to maintain stability?

  • Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of hydrazide and triazole groups .
  • Stability tests : Monitor via HPLC every 6 months; degradation <5% over 2 years under recommended conditions .

Advanced: How to design comparative studies with structurally similar compounds?

Select analogs : Include derivatives with variations in substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .

Assay uniformity : Use identical protocols (e.g., microbroth dilution for antimicrobial activity) to ensure comparability .

Data normalization : Express results as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria, ascorbic acid for antioxidants) .

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